Unique Structural Identity vs. Other Olanzapine EP Impurities
The primary differentiator for CAS 138564-61-1 is its unambiguous structural identity as Olanzapine EP Impurity L, a ring-opened analog, which is distinct from other named EP impurities such as Impurity A (5-methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile), Impurity B (thienobenzodiazepinone), and Impurity C (olanzapine N-oxide) . While impurities A, B, and C are formed through oxidation or synthetic precursor carryover, Impurity L is a product of thiophene ring opening during synthesis [1]. This structural divergence is verified by comprehensive characterization data, including ¹H NMR, ¹³C NMR, HRMS, and FT-IR, which are provided with the reference standard to ensure unambiguous identity confirmation, a level of detail not guaranteed for non-certified or misidentified analogs .
| Evidence Dimension | Structural Identity and Formation Pathway |
|---|---|
| Target Compound Data | Olanzapine EP Impurity L (CAS 138564-61-1); Ring-opening impurity; C₁₇H₂₂N₄OS (MW: 330.45) . |
| Comparator Or Baseline | Olanzapine EP Impurity A (CAS 138564-59-7): Nitro precursor; Olanzapine EP Impurity B (CAS 221176-49-4): Oxidation product; Olanzapine EP Impurity C (CAS 174794-02-6): N-oxide . |
| Quantified Difference | Qualitative structural difference: Unique ring-opened scaffold vs. intact benzodiazepine core for comparators. The formation mechanism is distinct (synthetic side reaction vs. degradation or precursor) [1]. |
| Conditions | As defined by European Pharmacopoeia (EP) monograph for Olanzapine and vendor characterization certificates (COA) including NMR and HRMS data [1]. |
Why This Matters
For a buyer, selecting the correct impurity standard with verified structural identity is non-negotiable for method specificity; misidentification can lead to failed audits or incorrect impurity quantitation.
- [1] Veeprho. Olanzapine Impurities and Related Compounds. Accessed May 2026. View Source
